Lipophilicity (XLogP3) Head-to-Head Comparison with 4,6-Dimethylnicotinic Acid Core Scaffold
The target compound exhibits substantially higher computed lipophilicity (XLogP3 = 3.8) compared to the unadorned 4,6-dimethylnicotinic acid scaffold (XLogP3 = 1.1) [1][2]. This +2.7 log unit difference, driven by the cyclohexylmethoxy substituent, is directly quantifiable via PubChem-computed descriptors [1][2].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | 4,6-Dimethylnicotinic acid (CAS 22047-86-5): XLogP3 = 1.1 |
| Quantified Difference | ΔXLogP3 = +2.7 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
A 2.7 log unit increase in lipophilicity dramatically alters predicted membrane permeability and HPLC retention time, making the target compound unsuitable for substitution in any validated method or biological assay designed for the core scaffold.
- [1] PubChem Compound Summary for CID 62382414, 2-(Cyclohexylmethoxy)-4,6-dimethylpyridine-3-carboxylic acid. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 817290, 4,6-Dimethylnicotinic acid. National Center for Biotechnology Information (2025). View Source
